Structural Isomer Differentiation: N-(4-Aminophenyl)-3,4-difluorobenzenesulfonamide vs. Schnurri-3 Inhibitor-1 (Same Molecular Formula, Divergent Biological Space)
N-(4-Aminophenyl)-3,4-difluorobenzenesulfonamide (free base, CAS 793679-09-1) and Schnurri-3 inhibitor-1 (CAS 736154-60-2) share the identical molecular formula C₁₂H₁₀F₂N₂O₂S and the same 3,4-difluorobenzenesulfonamide core . The sole structural difference resides in the amine substituent: a 4-aminophenyl group versus a pyridin-4-ylmethyl group. This single-point structural variation produces a complete divergence in reported biological activity. Schnurri-3 inhibitor-1 inhibits the Shn3 transcription factor with an AC₅₀ of 2.09 μM in the Shn3FFL osteoblast reporter cell line and shows only moderate activity in HepG2 cells (AC₅₀ = 54.73 μM) . In contrast, the 4-aminophenyl analog, by virtue of its free aniline nitrogen, is positioned as an intermediate for further derivatization and is catalogued by Enamine (EN300-11190) specifically for library synthesis and lead optimization workflows, rather than as a finished probe compound . No direct AC₅₀ or IC₅₀ data from the same assay are available for the target compound; however, the functional group divergence—free aniline handle vs. heterocyclic methylamine—means these two isomers are not interchangeable in any biological or synthetic context.
| Evidence Dimension | Biological target engagement and synthetic utility |
|---|---|
| Target Compound Data | Free aniline NH₂ group available for derivatization; catalogued by Enamine as building block EN300-11190 (95% purity); no published Shn3 AC₅₀ data available |
| Comparator Or Baseline | Schnurri-3 inhibitor-1 (CAS 736154-60-2): Shn3 AC₅₀ = 2.09 μM (Shn3FFL osteoblast cell line); HepG2 AC₅₀ = 54.73 μM; pyridinylmethyl substituent, no free amine |
| Quantified Difference | Qualitative divergence: aniline-based synthetic handle vs. pyridinyl-based biological probe; not directly comparable in the same assay |
| Conditions | Shn3FFL assay: SV40 large T antigen-transformed osteoblast cell line (Clone20-Shn3FFL), 24 h treatment; HepG2 assay: 48 h treatment |
Why This Matters
Procurement decisions must account for the intended end-use: this compound serves as a versatile synthetic intermediate, whereas its structural isomer is a pre-optimized biological probe molecule.
